4,4'-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Overview
Description
4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted with two methyl groups at the 4 and 4’ positions. The tetrahydro structure indicates that the compound contains partially saturated rings, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4,4’-dimethylbiphenyl. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired tetrahydro structure.
Another synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4,4’-dimethylbenzyl chloride with a suitable base can lead to the formation of the desired biphenyl derivative.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the unsubstituted positions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of fully saturated biphenyl derivatives.
Substitution: Formation of alkylated or acylated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the tetrahydro structure, making it less saturated.
4,4’-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl: Contains chlorine substituents instead of methyl groups.
4,4’-Dimethyl-1,1’-biphenyl: Fully aromatic without the tetrahydro structure.
Uniqueness
4,4’-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its partially saturated structure, which imparts different chemical reactivity and physical properties compared to fully aromatic biphenyl derivatives. The presence of methyl groups also influences its steric and electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-(4-methylcyclohexen-1-yl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVREKFAUELTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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